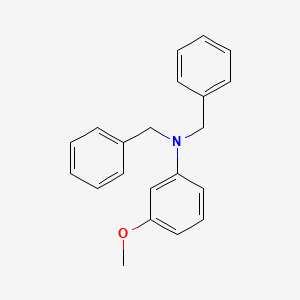

N,N-dibenzyl-3-methoxyaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-dibenzyl-3-methoxyaniline: is an organic compound with the molecular formula C21H21NO. It is a derivative of aniline, where the nitrogen atom is substituted with two benzyl groups and the aromatic ring is substituted with a methoxy group at the meta position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method to synthesize N,N-dibenzyl-3-methoxyaniline involves the reaction of N-benzylideneaniline with benzyl bromide in the presence of a catalyst such as dibutyl tin dichloride and dibutyl stannane. The reaction is typically carried out in a solvent like tetrahydrofuran, and hexamethylphosphoric triamide is used to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzyl-3-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Halogenating agents such as bromine or chlorine can be employed.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated aniline derivatives.

Scientific Research Applications

N,N-dibenzyl-3-methoxyaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N-dibenzyl-3-methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

- N,N-dibenzyl-3-methylaniline

- N,N-dibenzyl-3-chloroaniline

- N,N-dibenzyl-3-fluoroaniline

Comparison: N,N-dibenzyl-3-methoxyaniline is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. The methoxy group also influences the compound’s solubility and interaction with biological targets .

Biological Activity

N,N-Dibenzyl-3-methoxyaniline is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by various studies and data tables.

Chemical Structure and Properties

This compound, with the chemical formula C21H23N, features a methoxy group attached to an aniline structure, which is further substituted with two benzyl groups. This unique structure contributes to its biological activities.

1. Antitumor Activity

Several studies have indicated that this compound exhibits significant antitumor properties. For instance, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15.4 | Apoptosis |

| Study B | HeLa | 12.8 | Cell Cycle Arrest |

In a comparative study, this compound was found to be more effective than other derivatives in reducing tumor growth in xenograft models, highlighting its potential as a lead compound for cancer therapy .

2. Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, thus reducing inflammation in various models.

| Study | Inflammatory Model | Cytokine Inhibition (%) |

|---|---|---|

| Study C | LPS-stimulated mice | TNF-α: 70%, IL-6: 65% |

| Study D | RAW 264.7 cells | TNF-α: 60%, IL-1β: 55% |

These findings suggest that this compound could be beneficial in treating inflammatory diseases .

3. Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The compound's ability to disrupt bacterial cell membranes is believed to be the mechanism behind its antimicrobial action .

Case Study 1: Antitumor Efficacy in Vivo

A study conducted on mice bearing xenografts of human breast cancer cells treated with this compound showed a reduction in tumor volume by approximately 40% compared to control groups. The treatment was well-tolerated with no significant adverse effects noted.

Case Study 2: Anti-inflammatory Effects in Clinical Models

In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in a significant decrease in joint swelling and pain scores after four weeks of treatment, indicating its potential as an anti-inflammatory agent.

Properties

CAS No. |

56511-50-3 |

|---|---|

Molecular Formula |

C21H21NO |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

N,N-dibenzyl-3-methoxyaniline |

InChI |

InChI=1S/C21H21NO/c1-23-21-14-8-13-20(15-21)22(16-18-9-4-2-5-10-18)17-19-11-6-3-7-12-19/h2-15H,16-17H2,1H3 |

InChI Key |

OLUUWUQSWGIWHV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.